Sodium 2,4-diaminobenzenesulfonate
Overview
Description
Sodium 2,4-diaminobenzenesulfonate is a chemical compound with the molecular formula C6H7N2NaO3S . It has a molecular weight of 210.19 g/mol .
Synthesis Analysis
A green waterborne polyurethane (WPU) was prepared based on an organic solvent-free process, using sodium 2,4-diaminobenzenesulfonate (SDBS) as a chain extender .Molecular Structure Analysis
The IUPAC name for Sodium 2,4-diaminobenzenesulfonate is sodium;2,4-diaminobenzenesulfonate . The InChI is InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11;/h1-3H,7-8H2, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES is C1=CC (=C (C=C1N)N)S (=O) (=O) [O-]. [Na+] .Chemical Reactions Analysis
The solubility of sodium 2,4-diaminobenzenesulfonate in binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O solvent mixtures were measured at elevated temperatures from 273.15 K to 323.15 K by a steady-state method .Physical And Chemical Properties Analysis
Sodium 2,4-diaminobenzenesulfonate has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 1 .Scientific Research Applications
Green Waterborne Polyurethane Synthesis Sodium 2,4-diaminobenzenesulfonate (SDBS) has been utilized in the preparation of green waterborne polyurethane (WPU). This process is environmentally friendly, as it is free from organic solvents. SDBS acts as a chain extender in the synthesis. Remarkably, this green WPU exhibits mechanical properties and water resistance similar to conventional WPUs produced with organic solvents. The usage of SDBS in this process also eliminates the need for catalysts and reduces reaction time and temperature, thereby conserving energy (Xiao et al., 2016).
Dye Synthesis Reactive Scarlet 3G
SDBS is a key component in the synthesis of Reactive Scarlet 3G, a dye. It is used along with 2,3-dibromopropanoyl chloride and γ acid through processes of acylation, diazotization, coupling, and salting-out. The synthesis demonstrates that SDBS contributes significantly to high-yield acylation, a critical step in the dye-making process (Mao Fa-ming, 2010).
Electrochemical Oxidation in Environmental Applications SDBS is involved in the synthesis of poly(sodium 4-styrenesulfonate) functionalized graphene/cetyltrimethylammonium bromide (CTAB) nanocomposite. This composite has shown excellent electrocatalytic activity towards the oxidation of 2,4-dichlorophenol, a harmful environmental contaminant. This application is significant in the development of new methods for the detection and removal of pollutants in wastewater (Li et al., 2014).
Nanofiltration Membrane Technology SDBS-modified halloysite nanotubes were used to create negatively charged nanofiltration membranes. These membranes demonstrated enhanced hydrophilicity and increased pure water flux, suggesting potential applications in desalination and wastewater treatment in the textile industry (Zhu et al., 2014).
- rosion Inhibition Studies**Research has explored the effects of sodium benzoate and sodium 4-(phenylamino)benzenesulfonate, a derivative of SDBS, on the corrosion behavior of low carbon steel. These studies are crucial for understanding how these compounds can act as inhibitors, potentially protecting metal surfaces in industrial applications (Mohammed & Mohana, 2009).
Characterization of Polymorphic Forms The study of the polymorphic forms of 2,4-diaminobenzenesulfonic acid (DBSA), a related compound, has revealed a rich solid-state system. This research contributes to our understanding of the material's various hydrates and anhydrate forms, which is crucial for its application in different scientific fields (Rubin-Preminger & Bernstein, 2003).
Solubility Studies in Various Solvents The equilibrium solubility of sodium 2,4-diaminobenzene sulfonate in different liquid mixtures, such as methanol, isopropanol, and water, has been studied. These solubility studies are essential for understanding how this compound behaves in various solvent systems, which is important for its application in industrial processes (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
sodium;2,4-diaminobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTEPAYPNWDV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88-63-1 (Parent) | |
Record name | Sodium 2,4-diaminobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062892 | |
Record name | Benzenesulfonic acid, 2,4-diamino-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4-diaminobenzenesulfonate | |
CAS RN |
3177-22-8 | |
Record name | Sodium 2,4-diaminobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,4-diamino-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2,4-diamino-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-aminosulphanilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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